Cilazapril

概要

説明

シラザプリルは、アンジオテンシン変換酵素阻害剤のクラスに属する化合物です。主に高血圧とうっ血性心不全の治療に使用されます。 シラザプリルはプロドラッグであり、これは体が代謝されて活性型であるシラザプリラートを生成することを意味します .

準備方法

合成経路と反応条件: シラザプリルは、複数段階のプロセスで合成できます。 その方法の1つは、(1S,9S)-tert-ブチルオクタヒドロ-10-オキソ-9-アミノ-6H-ピリダジノ[1,2-a][1,2]ジアゼピン-1-カルボキシレートとエチルR-2-(4-ニトロベンゼンスルホニルオキシ)-4-フェニルブチレートをN-メチルモルホリンの存在下で反応させ、その後塩酸で処理することです . 別の方法では、エチル® -2-(トリフルオロメタンスルホニルオキシ)-4-フェニルブチレートを使用します .

工業生産方法: シラザプリルの工業生産には、同様の合成経路が採用されていますが、規模が大きいです。 プロセスは収量と純度が最適化されており、サンプルの調製と分析に自動化されたシステムが使用されることがよくあります .

化学反応の分析

反応の種類: シラザプリルは、活性型であるシラザプリラートに変換する脱エステル化など、いくつかの種類の化学反応を起こします . この反応は、その生物活性にとって重要です。

一般的な試薬と条件: シラザプリルの合成と反応で使用される一般的な試薬には、N-メチルモルホリン、塩酸、エチル® -2-(トリフルオロメタンスルホニルオキシ)-4-フェニルブチレートなどがあります .

主要な製品: シラザプリルの脱エステル化から生成される主要な生成物は、シラザプリラートです . この活性代謝物は、シラザプリルの治療効果の原因です。

科学研究への応用

シラザプリルは、化学、生物学、医学などの分野で、科学研究で広く使用されています。 高血圧や心不全のメカニズム、ならびにアンジオテンシン変換酵素阻害剤がこれらの状態に与える影響を研究するために使用されます . さらに、シラザプリルは、薬物動態および薬力学的研究で、その吸収、分布、代謝、排泄を理解するために使用されます .

科学的研究の応用

Hypertension Management

Cilazapril is effective in managing mild to moderate essential hypertension. Clinical studies have demonstrated significant reductions in both systolic and diastolic blood pressure among patients treated with this compound.

In a double-blind study involving 4,500 patients, this compound reduced sitting diastolic blood pressure by approximately 9 mm Hg after four weeks of treatment . In another large-scale observational study, mean blood pressure dropped from 177/105 mm Hg to 148/87 mm Hg over an average of 109 days .

Heart Failure Treatment

This compound has shown promise in treating congestive heart failure. Studies indicate that it can produce sustained beneficial hemodynamic effects without adversely affecting heart rate or metabolic parameters.

- Efficacy in Heart Failure : this compound has been reported to improve symptoms and functional status in patients with heart failure when used alone or in combination with diuretics .

Pharmacokinetics and Drug Interactions

This compound exhibits favorable pharmacokinetic properties, including rapid absorption and a long elimination half-life that allows for once-daily dosing. Maximum plasma concentrations of its active metabolite are typically reached within two hours post-administration .

Drug Interactions

This compound can interact with other medications, particularly diuretics like hydrochlorothiazide, enhancing its antihypertensive effects. However, it is important to monitor for potential side effects such as hypotension or renal impairment when combined with other drugs .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

- Common Side Effects : Headache, dizziness, fatigue, nausea, cough.

- Serious Adverse Events : Non-life-threatening angioedema occurs in less than or equal to 0.2% of patients .

Case Studies

Several case studies further illustrate the efficacy and safety of this compound:

- Elderly Patients : A study involving elderly hypertensive patients demonstrated that this compound effectively reduced diastolic blood pressure from an average of 102.7 mm Hg to a normalized level in 60% of participants after twelve weeks .

- Hypertensive Rats : Research on hypertensive rat models showed that this compound enhanced cerebral vasodilation responses to endothelium-dependent agonists, indicating potential neuroprotective benefits .

作用機序

シラザプリルは、アンジオテンシンIをアンジオテンシンIIに変換する役割を果たすアンジオテンシン変換酵素を阻害することによって作用します . この変換を阻害することにより、シラザプリルはアンジオテンシンIIのレベルを低下させ、血管収縮の減少と血圧の低下につながります。 このメカニズムは、ナトリウムと水の再吸収を減少させ、さらに降圧効果に貢献します .

類似化合物の比較

シラザプリルは、エナラプリル、リシノプリル、ラミプリルなどの他のアンジオテンシン変換酵素阻害剤に似ています . シラザプリルは、その薬物動態特性とシラザプリラートに変換される能力において独特であり、シラザプリラートは作用時間が長くなります . これにより、シラザプリルは、高血圧と心不全の管理に特に効果的です。

類似化合物のリスト:- エナラプリル

- リシノプリル

- ラミプリル

- ペリンドプリル

シラザプリルのユニークな特性とその心血管疾患の治療における有効性は、臨床的および研究的設定の両方で貴重な化合物となっています。

類似化合物との比較

Cilazapril is similar to other angiotensin-converting enzyme inhibitors such as enalapril, lisinopril, and ramipril . this compound is unique in its pharmacokinetic properties and its ability to be converted to cilazaprilat, which has a longer duration of action . This makes this compound particularly effective in managing hypertension and heart failure.

List of Similar Compounds:- Enalapril

- Lisinopril

- Ramipril

- Perindopril

This compound’s unique properties and its effectiveness in treating cardiovascular conditions make it a valuable compound in both clinical and research settings.

生物活性

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor primarily used for the treatment of hypertension. As a prodrug, it is converted in the body to its active form, cilazaprilat, which exerts antihypertensive effects by inhibiting the conversion of angiotensin I to angiotensin II. This mechanism leads to vasodilation and reduced blood pressure.

This compound functions by competitively inhibiting ACE, which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By lowering levels of angiotensin II, this compound promotes vasodilation and decreases blood pressure. Additionally, it enhances renin activity due to the feedback mechanism caused by reduced angiotensin II levels. The inhibition of ACE also affects bradykinin metabolism, potentially contributing to its vasodilatory effects .

Pharmacodynamics

- Inhibition of Angiotensin II Production : this compound reduces sodium and water reabsorption through aldosterone suppression.

- Vasodilation : Results from decreased vascular resistance due to lower angiotensin II levels.

- Bioavailability : Cilazaprilat has an absolute bioavailability of approximately 57% after oral administration .

Pharmacokinetics

This compound is rapidly absorbed, with peak plasma concentrations of cilazaprilat reached within 1.7 hours post-administration. The elimination half-life of cilazaprilat is approximately 46 hours, allowing for once-daily dosing in clinical practice .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration | 82 ng/ml (this compound) |

| Time to Peak Concentration | 1.7 hours |

| Elimination Half-Life | 46 hours |

| Absolute Bioavailability | 57% (cilazaprilat) |

Case Studies and Clinical Trials

This compound has demonstrated significant efficacy in various clinical settings:

-

Hypertension Management :

- In a study involving 4,500 patients with mild to moderate essential hypertension, this compound reduced sitting diastolic blood pressure by approximately 9 mm Hg after four weeks of treatment at doses ranging from 1.25 to 10 mg/day (p < 0.01) .

- A combination therapy with hydrochlorothiazide (12.5 mg/day) alongside this compound significantly improved response rates from 52% to 71% .

- Long-Term Treatment :

Table 2: Summary of Clinical Trial Findings

| Study Type | Population Size | Treatment Duration | Blood Pressure Reduction (SDBP) | Responder Rate |

|---|---|---|---|---|

| Multinational Study | 4,500 | 4 weeks | -9 mm Hg | 50-60% |

| Combination Therapy Study | Varies | Long-term | Increased by ~11 mm Hg | Up to 73% |

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

- Common side effects include headache, dizziness, fatigue, nausea, and cough.

- Serious but rare events such as angioedema occurred in less than 0.2% of patients.

- Withdrawal due to adverse events was noted in fewer than 6% of participants in clinical studies .

Table 3: Adverse Events Associated with this compound

| Adverse Event | Incidence (%) |

|---|---|

| Headache | Common |

| Dizziness | Common |

| Fatigue | Common |

| Cough | Common |

| Angioedema | <0.2 |

| Withdrawal due to Adverse Events | <6 |

特性

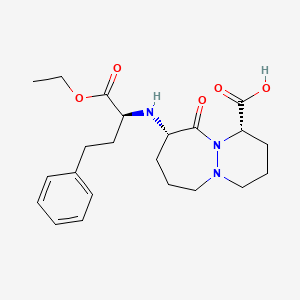

IUPAC Name |

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHKFGXWKKUNCY-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92077-78-6 (Parent) | |

| Record name | Cilazapril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048629 | |

| Record name | Cilazapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cilazapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Water (25 ºC) 0.5 g/100 mL, 1.06e+00 g/L | |

| Record name | Cilazapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilazapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cilazapril is a pyridazine ACE inhibitor. It competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. As angiotensin II is a vasoconstrictor and a negative feedback mediator for renin activity, lower angiotensin II levels results in a decrease in blood pressure, an increase in renin activity, and stimulation of baroreceptor reflex mechanisms. Kininase II, an enzyme which degrades the vasodilator bradykinin, is identical to ACE and may also be inhibited. | |

| Record name | Cilazapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

88768-40-5, 92077-78-6 | |

| Record name | Cilazapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88768-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilazapril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilazapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilazapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,9S)-9-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CILAZAPRIL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q9454114Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cilazapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。